N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S2/c1-13-11-15(8-9-16(13)20)26(23,24)18(17-7-4-10-25-17)12-21-19(22)14-5-2-3-6-14/h4,7-11,14,18H,2-3,5-6,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHKRZBPJUOZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2CCCC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopentanecarboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 431.5 g/mol. Its structural characteristics include a cyclopentanecarboxamide backbone, a sulfonyl group, and a fluorinated aromatic ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FNO3S2 |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946264-56-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key signaling pathways. The presence of the sulfonyl and fluorinated groups enhances its binding affinity and selectivity towards these targets.
- Enzyme Inhibition : Studies indicate that the compound acts as an inhibitor for certain enzymes linked to inflammatory processes, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Receptor Modulation : The compound has been shown to modulate receptor activity, particularly in the central nervous system, suggesting potential applications in neuropharmacology.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have reported effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Case Studies
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Findings suggested that it could protect neuronal cells from oxidative stress and apoptosis, highlighting its therapeutic potential in neurodegenerative diseases .
Research Findings
Recent studies have explored the synthesis and optimization of this compound for enhanced biological activity:
- Synthesis Techniques : Advanced synthetic routes involving metal-catalyzed reactions have been developed to improve yield and purity . These methods facilitate the incorporation of functional groups that enhance biological activity.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopentylfentanyl
Structure : Cyclopentylfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide) shares the cyclopentanecarboxamide backbone but differs in substituents. Instead of sulfonyl and thiophene groups, it features a phenyl group and a piperidinyl-phenethyl moiety.
Activity : A potent opioid agonist, Cyclopentylfentanyl binds µ-opioid receptors, leading to analgesic and addictive effects. Its piperidine and phenethyl groups are critical for receptor interaction .
Key Contrast : The target compound lacks the piperidine core and aromatic phenethyl chain, likely eliminating opioid activity. The sulfonyl group may confer distinct solubility or target selectivity.
Quinolone-Thiophene Derivatives (Foroumadi et al.)
Structure: Piperazinyl quinolones with bromothiophen-2-yl or methylthio-thiophen-2-yl groups attached via oxoethyl/oximinoethyl linkers (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives) . Activity: These compounds exhibit broad-spectrum antibacterial activity, attributed to DNA gyrase inhibition. The thiophene moiety enhances membrane permeability and target binding. Key Contrast: The target compound’s cyclopentanecarboxamide core and sulfonyl group diverge from the quinolone scaffold, suggesting different mechanisms.
Rotigotine Derivatives
Structure: Rotigotine (e.g., (S)-5-hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine) incorporates a thiophen-2-yl ethylamine chain linked to a tetrahydronaphthalene core . Activity: A dopamine D2/D3 receptor agonist used in Parkinson’s disease. The thiophen-ethyl group facilitates receptor binding and blood-brain barrier penetration. Its sulfonyl group may reduce lipophilicity compared to Rotigotine’s hydrocarbon chain.
Structural and Functional Comparison Table
Research Implications and Hypotheses
- Sulfonyl Group Impact : The 4-fluoro-3-methylbenzenesulfonyl group in the target compound may enhance solubility and metabolic stability compared to Cyclopentylfentanyl’s lipophilic phenyl group.
- Thiophene Role: While thiophene appears in both antimicrobial (quinolones) and CNS agents (Rotigotine), its presence in the target compound could mediate diverse interactions, depending on the biological target.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopentanecarboxamide?
Answer:
The compound can be synthesized via multi-step organic reactions:
- Step 1: React 4-fluoro-3-methylbenzenesulfonyl chloride with a thiophene-containing ethylamine derivative to form the sulfonamide intermediate. Reaction conditions typically involve dichloromethane (DCM) as a solvent and a base like triethylamine to neutralize HCl byproducts .
- Step 2: Couple the intermediate with cyclopentanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How can the molecular structure of this compound be validated experimentally?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: 1H and 13C NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm), sulfonyl group (δ 3.1–3.5 ppm for adjacent CH2), and cyclopentane carboxamide (δ 1.5–2.5 ppm for cyclopentane protons) .
- Mass Spectrometry (HRMS): To verify the molecular ion peak (e.g., [M+H]+ at m/z 466.12) and fragmentation patterns .
- X-ray Crystallography: For resolving conformational details, such as the dihedral angle between the sulfonyl and thiophene groups, critical for understanding steric interactions .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
Answer:
Contradictions may arise from variations in assay conditions or cellular models. To address this:
- Standardize Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity, Staphylococcus aureus ATCC 25923 for antimicrobial tests) and replicate experiments under controlled oxygen/pH conditions .
- Orthogonal Validation: Confirm activity via orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) to rule out false positives .
- SAR Analysis: Compare activity of structural analogs (e.g., replacing 4-fluoro-3-methylbenzenesulfonyl with 4-chlorobenzenesulfonyl) to isolate pharmacophoric groups responsible for specific effects .
Advanced: What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR kinases). Focus on the sulfonyl group’s hydrogen bonding with catalytic residues and the thiophene’s π-π stacking .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time compound interaction .
- Mutagenesis Studies: Introduce point mutations in the target protein (e.g., Ala substitution in ATP-binding pockets) to validate docking predictions .
Advanced: How can researchers design SAR studies to optimize this compound’s pharmacokinetic properties?
Answer:
- Modify Substituents: Replace the cyclopentane carboxamide with smaller rings (e.g., cyclopropane) to enhance solubility, or introduce electron-withdrawing groups (e.g., -CF3) on the benzenesulfonyl moiety to improve metabolic stability .
- LogP Optimization: Use HPLC-derived logP measurements to balance lipophilicity (target logP ~3.5) for blood-brain barrier penetration or peripheral action .
- Pro-drug Strategies: Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .
Basic: What analytical techniques are critical for assessing purity and stability during storage?
Answer:
- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products (e.g., hydrolysis of the sulfonamide bond) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition temperature >200°C indicates suitability for long-term storage) .
- Karl Fischer Titration: Measure residual water content (<0.5% w/w) to prevent hydrolysis in solid-state storage .
Advanced: How can computational methods predict this compound’s toxicity profile?
Answer:
- ADMET Prediction: Tools like SwissADME or ProTox-II can forecast hepatotoxicity (CYP450 inhibition) and cardiotoxicity (hERG channel binding) .
- Metabolic Pathway Simulation: Use GLORYx to identify potential reactive metabolites (e.g., epoxides from thiophene oxidation) that may require structural mitigation .
- Cross-Species Toxicity Modeling: Compare rodent vs. human liver microsome data to predict interspecies variability .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Reaction Scalability: Optimize exothermic reactions (e.g., sulfonamide formation) using flow chemistry to control temperature and prevent runaway reactions .
- Purification Bottlenecks: Replace column chromatography with countercurrent chromatography (CCC) for gram-scale purification .
- Cost of Fluorinated Reagents: Substitute 4-fluoro-3-methylbenzenesulfonyl chloride with cheaper alternatives (e.g., 4-chloro derivatives) in early-stage studies without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
